Sodium-Free Formulation: A Quantitative Advantage for Low-Sodium Product Development
Dipotassium inosinate is a non-sodium salt of inosinic acid, making it suitable for sodium-free formulations where its analog, disodium inosinate (E631), would introduce unwanted sodium. This differentiation is explicitly documented in U.S. Patent 4,243,691, which describes a substantially sodium-free salt substitute containing 5'-nucleotides such as 5'-inosinic acid or its physiologically acceptable nonsodium salts [1]. In contrast, disodium inosinate contains two sodium ions per molecule, contributing approximately 11.7% sodium by weight [2].
| Evidence Dimension | Sodium Content (by weight) |
|---|---|
| Target Compound Data | 0% (potassium salt) |
| Comparator Or Baseline | Disodium inosinate: ~11.7% |
| Quantified Difference | 11.7 percentage points (absolute reduction) |
| Conditions | Calculated based on molecular formula and atomic weights. |
Why This Matters
This enables formulation of low-sodium or sodium-free products for consumers with hypertension or cardiovascular concerns, expanding market applications beyond those accessible to sodium-based enhancers.
- [1] U.S. Patent No. 4,243,691. (1981). Sodium-free salt substitute. United States Patent and Trademark Office. View Source
- [2] PubChem. (2025). Disodium 5'-inosinate. National Center for Biotechnology Information. View Source
